molecular formula C18H23NO4S B7463470 N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide

N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B7463470
M. Wt: 349.4 g/mol
InChI Key: NFADUZUQWYFFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as DESB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DESB belongs to the class of sulfonamide compounds, which are known to possess diverse biological activities.

Mechanism of Action

The mechanism of action of DESB is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting their production, DESB can help reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
DESB has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DESB has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde and increase the levels of antioxidant enzymes such as superoxide dismutase.

Advantages and Limitations for Lab Experiments

DESB has several advantages for lab experiments. It is easy to synthesize, stable, and has a long shelf-life. DESB is also relatively inexpensive compared to other sulfonamide compounds. However, DESB has some limitations. It is not very water-soluble, which can make it difficult to administer in vivo. DESB also has low oral bioavailability, which can limit its effectiveness as an oral medication.

Future Directions

There are several future directions for research on DESB. One area of interest is its potential use in treating cancer. DESB has been found to inhibit the growth of cancer cells in vitro and in vivo. Further research is needed to determine its effectiveness in treating different types of cancer.
Another area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease. DESB has been found to have neuroprotective effects in animal models of Alzheimer's disease. Further research is needed to determine its effectiveness in humans.
Conclusion
DESB is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. DESB has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to determine its effectiveness in treating different diseases.

Synthesis Methods

The synthesis of DESB involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-diethyl aniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DESB.

Scientific Research Applications

DESB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. DESB has also been investigated for its potential use in treating various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-(2,6-diethylphenyl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-5-13-8-7-9-14(6-2)18(13)19-24(20,21)17-12-15(22-3)10-11-16(17)23-4/h7-12,19H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFADUZUQWYFFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-diethylphenyl)-2,5-dimethoxybenzene-1-sulfonamide

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